molecular formula C32H29N3O5S B11095559 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-methyl-2-(propan-2-yl)phenyl 1-(naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-methyl-2-(propan-2-yl)phenyl 1-(naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11095559
M. Wt: 567.7 g/mol
InChI Key: BAJWSSNHBLRQFG-UHFFFAOYSA-N
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Description

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is a complex organic compound that features a benzisothiazole moiety, an isopropyl group, a naphthyl group, and a pyrrolidine carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzisothiazole moiety: This can be achieved through the reaction of o-aminothiophenol with a suitable oxidizing agent.

    Introduction of the isopropyl and methyl groups: These groups can be introduced via alkylation reactions.

    Coupling with the naphthyl group: This step often involves a Suzuki or Heck coupling reaction.

    Formation of the pyrrolidine carboxylate ester: This can be done through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzisothiazole moiety, along with the isopropyl, naphthyl, and pyrrolidine carboxylate groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C32H29N3O5S

Molecular Weight

567.7 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-5-methyl-2-propan-2-ylphenyl] 1-naphthalen-2-yl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C32H29N3O5S/c1-19(2)26-17-27(33-31-25-10-6-7-11-29(25)41(38,39)34-31)20(3)14-28(26)40-32(37)23-16-30(36)35(18-23)24-13-12-21-8-4-5-9-22(21)15-24/h4-15,17,19,23H,16,18H2,1-3H3,(H,33,34)

InChI Key

BAJWSSNHBLRQFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)C(C)C)OC(=O)C4CC(=O)N(C4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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